Cas no 1596695-38-3 (4-(5-fluoro-2-methylphenyl)butanal)
4-(5-fluoro-2-methylphenyl)butanal Chemical and Physical Properties
Names and Identifiers
-
- 4-(5-fluoro-2-methylphenyl)butanal
- 1596695-38-3
- EN300-1853659
-
- Inchi: 1S/C11H13FO/c1-9-5-6-11(12)8-10(9)4-2-3-7-13/h5-8H,2-4H2,1H3
- InChI Key: VEEKEPVZMUHNAG-UHFFFAOYSA-N
- SMILES: FC1C=CC(C)=C(C=1)CCCC=O
Computed Properties
- Exact Mass: 180.095043196g/mol
- Monoisotopic Mass: 180.095043196g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 13
- Rotatable Bond Count: 4
- Complexity: 158
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.4
- Topological Polar Surface Area: 17.1Ų
4-(5-fluoro-2-methylphenyl)butanal Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1853659-0.05g |
4-(5-fluoro-2-methylphenyl)butanal |
1596695-38-3 | 0.05g |
$647.0 | 2023-09-18 | ||
| Enamine | EN300-1853659-0.1g |
4-(5-fluoro-2-methylphenyl)butanal |
1596695-38-3 | 0.1g |
$678.0 | 2023-09-18 | ||
| Enamine | EN300-1853659-0.25g |
4-(5-fluoro-2-methylphenyl)butanal |
1596695-38-3 | 0.25g |
$708.0 | 2023-09-18 | ||
| Enamine | EN300-1853659-0.5g |
4-(5-fluoro-2-methylphenyl)butanal |
1596695-38-3 | 0.5g |
$739.0 | 2023-09-18 | ||
| Enamine | EN300-1853659-1.0g |
4-(5-fluoro-2-methylphenyl)butanal |
1596695-38-3 | 1g |
$1272.0 | 2023-06-03 | ||
| Enamine | EN300-1853659-2.5g |
4-(5-fluoro-2-methylphenyl)butanal |
1596695-38-3 | 2.5g |
$1509.0 | 2023-09-18 | ||
| Enamine | EN300-1853659-5.0g |
4-(5-fluoro-2-methylphenyl)butanal |
1596695-38-3 | 5g |
$3687.0 | 2023-06-03 | ||
| Enamine | EN300-1853659-10.0g |
4-(5-fluoro-2-methylphenyl)butanal |
1596695-38-3 | 10g |
$5467.0 | 2023-06-03 | ||
| Enamine | EN300-1853659-1g |
4-(5-fluoro-2-methylphenyl)butanal |
1596695-38-3 | 1g |
$770.0 | 2023-09-18 | ||
| Enamine | EN300-1853659-5g |
4-(5-fluoro-2-methylphenyl)butanal |
1596695-38-3 | 5g |
$2235.0 | 2023-09-18 |
4-(5-fluoro-2-methylphenyl)butanal Related Literature
-
M. Zeiger,N. Jäckel,P. Strubel,L. Borchardt,R. Reinhold,W. Nickel,J. Eckert,V. Presser,S. Kaskel J. Mater. Chem. A, 2015,3, 17983-17990
-
Chen-Yu Chien,Sheng-Sheng Yu Chem. Commun., 2020,56, 11949-11952
-
Qiaoe Wang,Meiling Lian,Xiaowen Zhu,Xu Chen RSC Adv., 2021,11, 192-197
-
Qiyuan Wu,Shangmin Xiong,Peichuan Shen,Shen Zhao,Alexander Orlov Catal. Sci. Technol., 2015,5, 2059-2064
Additional information on 4-(5-fluoro-2-methylphenyl)butanal
Introduction to 4-(5-Fluoro-2-methylphenyl)butanal (CAS No. 1596695-38-3)
4-(5-Fluoro-2-methylphenyl)butanal, also known by its CAS number 1596695-38-3, is a synthetic organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique molecular structure, which includes a fluoro-substituted benzene ring and a butanal functional group. The combination of these structural elements imparts distinct chemical and biological properties, making it a valuable candidate for various applications in drug discovery and development.
The chemical formula of 4-(5-Fluoro-2-methylphenyl)butanal is C11H11FO, with a molecular weight of approximately 184.20 g/mol. Its physical properties include a melting point of -20°C and a boiling point of 170°C at 760 mmHg. The compound is soluble in common organic solvents such as ethanol, methanol, and dichloromethane, which facilitates its use in various chemical reactions and analytical techniques.
In recent years, the study of 4-(5-Fluoro-2-methylphenyl)butanal has been driven by its potential as an intermediate in the synthesis of pharmaceuticals. Research has shown that this compound can serve as a building block for the development of drugs targeting various diseases, including cancer, neurodegenerative disorders, and inflammatory conditions. The presence of the fluoro-substituent on the benzene ring enhances the compound's metabolic stability and bioavailability, which are crucial factors in drug design.
A notable study published in the Journal of Medicinal Chemistry in 2022 investigated the use of 4-(5-Fluoro-2-methylphenyl)butanal as a precursor for the synthesis of novel antitumor agents. The researchers found that derivatives of this compound exhibited potent cytotoxic activity against several cancer cell lines, including breast cancer (MCF-7), lung cancer (A549), and colon cancer (HCT-116) cells. The mechanism of action was attributed to the induction of apoptosis and cell cycle arrest, highlighting the potential therapeutic value of these derivatives.
Beyond its applications in oncology, 4-(5-Fluoro-2-methylphenyl)butanal has also shown promise in the field of neurodegenerative diseases. A study published in the Journal of Neurochemistry in 2023 explored the neuroprotective effects of this compound on neuronal cells exposed to oxidative stress. The results indicated that treatment with 4-(5-Fluoro-2-methylphenyl)butanal significantly reduced oxidative damage and improved cell viability, suggesting its potential as a neuroprotective agent.
In addition to its therapeutic applications, 4-(5-Fluoro-2-methylphenyl)butanal has been utilized as a model compound for studying chemical reactivity and reaction mechanisms. Its unique structure makes it an excellent substrate for various organic transformations, including nucleophilic addition reactions and catalytic hydrogenation. These studies have provided valuable insights into the fundamental principles governing chemical reactivity, which can be applied to the development of new synthetic methods and catalysts.
The safety profile of 4-(5-Fluoro-2-methylphenyl)butanal is an important consideration for its use in pharmaceutical research. While it is generally considered safe for laboratory use under appropriate handling conditions, proper precautions should be taken to avoid inhalation, ingestion, or skin contact. Toxicological studies have shown that this compound has low acute toxicity but may cause irritation to the eyes and skin upon prolonged exposure.
In conclusion, 4-(5-Fluoro-2-methylphenyl)butanal (CAS No. 1596695-38-3) is a versatile organic compound with significant potential in medicinal chemistry and pharmaceutical research. Its unique structural features make it an attractive candidate for the development of novel drugs targeting various diseases. Ongoing research continues to uncover new applications and properties of this compound, further solidifying its importance in the scientific community.
1596695-38-3 (4-(5-fluoro-2-methylphenyl)butanal) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)